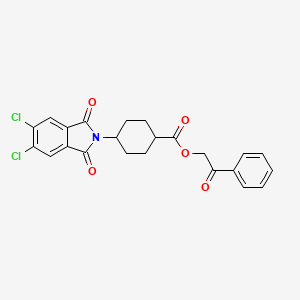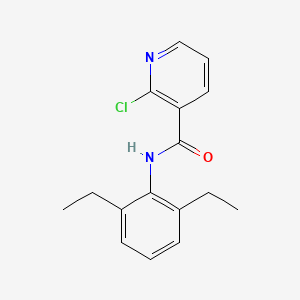![molecular formula C16H16O4S B12461888 (3,4-Dimethylphenoxy)[(4-methylphenyl)sulfonyl]methanone](/img/structure/B12461888.png)
(3,4-Dimethylphenoxy)[(4-methylphenyl)sulfonyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-DIMETHYLPHENYL (4-METHYLBENZENESULFONYL)FORMATE is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a 3,4-dimethylphenyl group and a 4-methylbenzenesulfonyl group attached to a formate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIMETHYLPHENYL (4-METHYLBENZENESULFONYL)FORMATE typically involves the esterification of 3,4-dimethylphenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of 3,4-DIMETHYLPHENYL (4-METHYLBENZENESULFONYL)FORMATE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
化学反応の分析
Types of Reactions
3,4-DIMETHYLPHENYL (4-METHYLBENZENESULFONYL)FORMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings.
科学的研究の応用
3,4-DIMETHYLPHENYL (4-METHYLBENZENESULFONYL)FORMATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,4-DIMETHYLPHENYL (4-METHYLBENZENESULFONYL)FORMATE involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in aromatic substitution reactions, where it forms a sigma complex with the aromatic ring. This intermediate then undergoes further transformations to yield the final product. The sulfonyl group can also participate in various chemical reactions, influencing the reactivity and stability of the compound.
類似化合物との比較
Similar Compounds
4-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE: Similar in structure but contains a trifluoromethyl group instead of a dimethyl group.
3,4-DIMETHYLPHENYL SULFONYL CHLORIDE: Similar but lacks the formate ester group.
4-[(3,4-DIMETHYLPHENYL)SULFONYL]-1,2-DIMETHYLBENZENE: Contains additional methyl groups on the aromatic ring.
Uniqueness
3,4-DIMETHYLPHENYL (4-METHYLBENZENESULFONYL)FORMATE is unique due to the presence of both the 3,4-dimethylphenyl and 4-methylbenzenesulfonyl groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
特性
分子式 |
C16H16O4S |
|---|---|
分子量 |
304.4 g/mol |
IUPAC名 |
(3,4-dimethylphenyl) (4-methylphenyl)sulfonylformate |
InChI |
InChI=1S/C16H16O4S/c1-11-4-8-15(9-5-11)21(18,19)16(17)20-14-7-6-12(2)13(3)10-14/h4-10H,1-3H3 |
InChIキー |
LWNMIGGEPMXNTE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=O)OC2=CC(=C(C=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(2,6-dimethylphenoxy)-N'-[(3Z)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12461814.png)
![3,5-Dimethylphenyl 3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B12461820.png)
![5-Chloro[1,3]oxazolo[5,4-B]pyridine](/img/structure/B12461824.png)
![2-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(4-methoxyphenyl)acetamide (non-preferred name)](/img/structure/B12461826.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{4-[(2-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}hydrazinyl)carbonyl]phenyl}acetamide](/img/structure/B12461834.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12461842.png)




![N'-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B12461892.png)
![N-(2-{(E)-[(4-iodo-2-methylphenyl)imino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B12461896.png)
